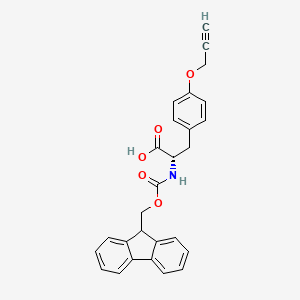

Fmoc-L-Tyr(propargyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXQVDBEMQQDOE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-L-Tyr(propargyl)-OH

Abstract

Fmoc-L-Tyr(propargyl)-OH is a cornerstone building block in modern peptide synthesis and chemical biology. This guide provides an in-depth analysis of its core chemical properties, stability profile under various experimental conditions, and best practices for its handling, storage, and application. By leveraging a stable Fmoc protecting group for iterative synthesis and a versatile propargyl group for bioorthogonal "click" chemistry, this non-canonical amino acid derivative offers researchers a powerful tool for creating novel peptides, bioconjugates, and targeted therapeutics.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the successful application of this versatile reagent.

Introduction: A Nexus of Peptide Synthesis and Bioorthogonal Chemistry

The convergence of solid-phase peptide synthesis (SPPS) and bioorthogonal chemistry has revolutionized the development of complex biomolecules.[2] At the forefront of this synergy is N-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine, or this compound. This synthetic amino acid derivative is meticulously engineered with two key functionalities that grant it exceptional utility in the laboratory[2]:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is the lynchpin of the most widely used SPPS strategy. Its stability to acidic conditions and its clean, rapid removal with a mild base like piperidine allow for the sequential and controlled assembly of amino acids into a peptide chain.[3][4]

-

The O-propargyl Group: Attached to the tyrosine side chain, this terminal alkyne serves as a chemical handle for "click" chemistry.[1] Specifically, it is an ideal substrate for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This allows for the precise, post-synthetic modification of peptides with a vast array of molecules, including fluorescent dyes, imaging agents, PEG chains, and cytotoxic drugs.[6][7]

This guide will dissect the essential chemical characteristics and stability considerations of this compound to empower researchers to harness its full potential.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective use. The key physicochemical characteristics of this compound are summarized below.

Chemical Structure

The molecular architecture of this compound is central to its function, combining the chirality of L-tyrosine with the orthogonal functionalities of the Fmoc and propargyl groups.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1204595-05-0 | [1][8][9][10] |

| Molecular Formula | C₂₇H₂₃NO₅ | [1][9][10] |

| Molecular Weight | 441.48 g/mol | [1][9][10] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity (HPLC) | Typically ≥98% or ≥99% | [1] |

| Predicted Boiling Point | 678.6 ± 55.0 °C | [2] |

| Predicted Density | 1.282 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.94 ± 0.10 (Carboxylic Acid) | [2] |

| Solubility | Soluble in DMF, DMSO; Slightly soluble in Ethanol | [2][11][12] |

Chemical Stability and Reactivity Profile

The utility of this compound is defined by the orthogonal stability of its protecting and reactive groups. A deep understanding of its behavior under different chemical environments is critical for successful synthesis.

The Fmoc Group: Base-Labile Protection

The Fmoc group is the cornerstone of its use in SPPS. Its stability profile is well-characterized:

-

Acid Stability: The Fmoc group is highly stable to acidic conditions.[4] It remains intact during the repetitive acidolytic cleavage of side-chain protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), which typically use strong acids like trifluoroacetic acid (TFA).[4][13]

-

Base Lability: The defining feature of the Fmoc group is its rapid cleavage under mild basic conditions.[3] The mechanism involves a β-elimination reaction initiated by a secondary amine base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[14][15] The acidic proton on the C9 position of the fluorenyl ring is abstracted, leading to the collapse of the carbamate and release of the free amine.[4]

-

Hydrogenolysis: While generally considered orthogonal to Cbz (benzyloxycarbonyl) protecting groups, the Fmoc group can be susceptible to cleavage under certain catalytic hydrogenation conditions (e.g., Pd/C, H₂).[4] This is a critical consideration in complex synthetic routes where hydrogenolysis is employed.

The O-propargyl Ether: A Robust Bioorthogonal Handle

The propargyl ether linkage on the tyrosine side chain is remarkably stable, a key feature for its role as a bioorthogonal handle.

-

Stability in SPPS: The propargyl group is stable to both the basic conditions used for Fmoc deprotection (piperidine/DMF) and the acidic conditions used for final peptide cleavage from the resin (e.g., TFA cocktails).[6][16] Ethers are generally stable functional groups, requiring strong acidic conditions for cleavage.[16][17] The conditions used in standard Fmoc-SPPS are not harsh enough to cleave this ether bond.

-

Acid and Base Stability: While extremely strong acids can cleave ethers, the propargyl ether is robust across a wide pH range typical for biochemical applications.[16][18] It is also stable to the basic conditions used for Fmoc removal.

-

Redox Stability: The alkyne functionality is generally stable to common oxidizing and reducing agents used in peptide synthesis, though care should be taken with potent reagents that might target triple bonds.

-

Reactivity in Click Chemistry: The terminal alkyne is poised for the CuAAC reaction. This reaction is highly efficient and specific, proceeding under mild, often aqueous conditions, making it ideal for the modification of sensitive biomolecules.[5][19] The reaction forms a stable, aromatic 1,2,3-triazole linkage.[5][20]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are typically refrigerated at 0-8 °C[1] or frozen at -20°C for long-term stability.[11][12]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[21] Avoid creating dust.[22]

-

Safety Profile: While comprehensive toxicological data is not fully available, the compound should be handled with the care afforded to all laboratory chemicals.[21] It may cause skin and eye irritation.[23] Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information before use.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based SPPS.[1][24] This allows for the site-specific placement of a clickable alkyne handle within a peptide.

General Workflow for SPPS

The process involves a repeated cycle of deprotection and coupling steps on a solid support (resin).

Caption: A simplified workflow for incorporating this compound in SPPS.

Detailed Experimental Protocol: Coupling Step

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine (e.g., Rink Amide resin after Fmoc deprotection)

-

This compound

-

Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel for manual synthesis

Procedure:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the growing peptide chain, wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.[14]

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in DMF.[14]

-

Activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution from Step 2. Allow the mixture to pre-activate for 3-8 minutes at room temperature.[25] The solution may change color.

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Ensure the resin is fully submerged.

-

Agitation: Agitate the mixture using a shaker or by bubbling nitrogen gas through the vessel for 1-2 hours at room temperature.[14]

-

Monitoring: To confirm the completion of the coupling reaction, a small sample of the resin can be taken and tested with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.[14]

Conclusion

This compound is a highly stable and versatile reagent that serves as a critical bridge between peptide synthesis and bioconjugation. Its robust chemical properties, particularly the orthogonal stability of the acid-stable Fmoc group and the resilient O-propargyl ether, make it an ideal building block for complex synthetic strategies.[1][4][16] By adhering to the principles of proper handling, storage, and the application protocols outlined in this guide, researchers can confidently and successfully employ this powerful molecule to advance their work in drug discovery, materials science, and fundamental biological research.[1]

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

-

Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. National Institutes of Health. [Link]

-

quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. HETEROCYCLES, Vol. 86, No. 1, 2012. [Link]

-

Click Chemistry. SiChem GmbH. [Link]

-

Click Chemistry. Biosyntan GmbH. [Link]

-

Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. PubMed. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Safety Data Sheet for Fmoc-Tyr(tBu)-OH. AAPPTec. [Link]

-

Safety Data Sheet (SDS). [Link]

-

Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptides. [Link]

-

Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. PubChem. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

H-L-Tyr(Propargyl)-OH | C12H13NO3 | CID 11252961. PubChem. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Ether cleavage. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 1204595-05-0 [smolecule.com]

- 3. genscript.com [genscript.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 6. bachem.com [bachem.com]

- 7. Click Chemistry - SiChem [sichem.de]

- 8. This compound | 1204595-05-0 [chemicalbook.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Ether cleavage - Wikipedia [en.wikipedia.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 24. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chempep.com [chempep.com]

introduction to Fmoc protecting group in peptide synthesis

An In-Depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its base-lability and orthogonality to acid-labile side-chain protecting groups provide a mild and highly effective strategy for constructing peptides, from simple sequences to those with post-translational modifications.[][4] This guide provides a comprehensive technical overview of Fmoc chemistry in SPPS. It delves into the core principles, provides detailed, field-proven protocols, and explores the causality behind critical experimental choices. We will examine the mechanisms of protection and deprotection, peptide bond formation, final cleavage, and common challenges, offering a robust framework for both novice and experienced peptide chemists.

The Chemistry of the Fmoc Group: A Strategic Choice

Solid-phase peptide synthesis (SPPS) fundamentally relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[5] This process necessitates a temporary protecting group for the α-amino group of the incoming amino acid to prevent unwanted polymerization.[4] The Fmoc group, introduced by Carpino and Han in 1970, has become the predominant choice for this role due to a unique combination of chemical properties.[4][6]

The Principle of Orthogonality

The success of Fmoc-based SPPS hinges on the principle of orthogonality . This means that the Nα-Fmoc group and the amino acid side-chain protecting groups can be removed under mutually exclusive conditions.[][5]

-

Nα-Fmoc Group: Removed by treatment with a mild base, typically a solution of piperidine in an organic solvent.[][4]

-

Side-Chain Protecting Groups: Typically based on tert-butyl (tBu) or trityl (Trt) groups, which are stable to the basic conditions of Fmoc removal but are cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final step.[][4][5]

This orthogonal scheme allows for the selective deprotection of the α-amino group at each cycle without disturbing the sensitive side-chain functionalities, a critical advantage over the older Boc/Bzl strategy which relied on graded acid lability.[2][]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced onto the α-amino group of an amino acid using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6] The reaction is a nucleophilic attack of the amino group on the reactive carbonyl carbon of the Fmoc reagent.[6]

Deprotection: The removal of the Fmoc group is a rapid, base-catalyzed β-elimination reaction.[7]

-

A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[8][9]

-

This abstraction initiates a β-elimination, leading to the release of carbon dioxide and the formation of a highly reactive intermediate, dibenzofulvene (DBF).[4][8]

-

The secondary amine base (piperidine) acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which is then washed away.[8][10] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated α-amino group of the peptide chain.[7]

The deprotection reaction is typically complete within minutes when using a 20-30% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]

The Fmoc-SPPS Workflow: A Cyclical Process

Fmoc-SPPS is a cyclical process where each cycle extends the peptide chain by one amino acid.[5] The entire process, from resin preparation to the final purified peptide, involves several distinct stages.

Core Synthesis Cycle

The core of the synthesis involves the repetition of two key steps: deprotection and coupling.[11]

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

The following protocols represent a self-validating system, where successful completion of each step prepares the substrate for the next, ensuring high fidelity throughout the synthesis.

The choice of resin dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[11] 2-chlorotrityl chloride resin is commonly used for C-terminal acids, while Rink amide resin is used for C-terminal amides.[11]

-

Resin Swelling: Place the chosen resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[11] Add a suitable solvent like Dichloromethane (DCM) or DMF and allow it to swell for at least 30 minutes.[11][12] This is critical as it "opens up" the polymer matrix, making the reactive sites accessible.

-

First Amino Acid Loading (2-Chlorotrityl Resin):

-

Dissolve the first Fmoc-protected amino acid (e.g., 5 equivalents relative to resin loading) in DCM.[11]

-

Add a hindered base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the reaction.

-

Add the amino acid solution to the swollen resin and agitate for 8-24 hours.[11]

-

-

Capping: After loading, any unreacted sites on the resin must be "capped" to prevent them from participating in subsequent coupling steps. This is achieved by reacting the resin with a small nucleophile, such as methanol, in the presence of a base.[11]

This two-step process is repeated for each amino acid in the sequence.[11]

-

Fmoc Deprotection:

-

Wash the resin-bound peptide 3 times with DMF to remove the previous solvent.[11]

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]

-

Agitate for 3-5 minutes. Drain the solution.[7]

-

Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.[7][11]

-

Wash the resin thoroughly (5-6 times) with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11] Residual base can cause premature deprotection in the next step.

-

-

Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (typically 3-5 equivalents). This involves converting the carboxylic acid to a more reactive species. Common activation reagents include aminium/uronium salts like HBTU, HATU, or HCTU, which are used with a base (DIPEA or collidine).[9][11] Carbodiimides like DIC can also be used, often in the presence of an additive like HOBt or OxymaPure to minimize racemization.[7][8]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.

-

Agitate for 15-60 minutes. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain grows.[11]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[9] A negative test (beads remain colorless/yellow) indicates a complete reaction.[9]

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]

-

Once the desired sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

-

Resin Preparation: Wash the final peptide-resin with a solvent like DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. The composition depends on the amino acids in the peptide sequence. A widely effective, low-odor cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) .

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[4]

-

TIS & Water: These are "scavengers." During cleavage, reactive carbocations are generated from the protecting groups. Scavengers trap these cations, preventing them from modifying sensitive residues like Tryptophan, Methionine, Cysteine, or Tyrosine.

-

-

Cleavage Reaction:

-

Add the cold cleavage cocktail to the peptide-resin (typically 10-15 mL per gram of resin).[7]

-

Stir at room temperature for 2-4 hours. Peptides containing multiple Arginine(Pbf/Pmc) residues may require longer cleavage times.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

-

Causality and Field-Proven Insights

Reagent Selection: Why Piperidine and HATU?

-

Deprotection Base: While other bases can remove the Fmoc group, secondary amines like piperidine are ideal because they are strong enough for rapid deprotection but also act as efficient nucleophilic scavengers for the DBF byproduct.[6][8] Primary amines are less effective, and tertiary amines like DBU are non-nucleophilic; if DBU is used, a scavenger must be added separately.[5]

-

Coupling Activators: Uronium/aminium salt-based activators like HATU and HBTU are favored for their high efficiency and low rates of racemization, especially when compared to carbodiimides alone.[7][9] They rapidly form an activated species (an O-acylisourea derivative) that readily reacts with the free amine on the peptide chain.[9]

Common Side Reactions and Mitigation Strategies

A key aspect of trustworthy peptide synthesis is anticipating and preventing common side reactions.

| Side Reaction | Description & Cause | Mitigation Strategy |

| Aspartimide Formation | The side-chain carboxyl group of Aspartic acid can cyclize with its own backbone nitrogen, especially when followed by residues like Glycine or Serine. This is catalyzed by the piperidine used for deprotection.[7][13] | Use faster deprotection times. For very sensitive sequences, consider using protecting groups designed to prevent this, or use 1-5% DBU in DMF for deprotection, which can sometimes be less problematic than piperidine.[7] |

| Diketopiperazine (DKP) Formation | At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic DKP.[7] This is common with Proline or Glycine at the second position. | Introduce the third amino acid quickly after deprotecting the second. Use resins like 2-chlorotrityl, which are more sterically hindered and less prone to DKP formation. |

| Racemization | The chiral integrity (L-form) of an amino acid can be compromised during activation, leading to the incorporation of the D-isomer. | Use coupling additives like HOBt or OxymaPure with carbodiimides.[7] Uronium/aminium reagents (HATU, HBTU) generally result in very low levels of racemization. Avoid over-long pre-activation times. |

| Aggregation | As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds (β-sheets), making reactive sites inaccessible. This leads to incomplete coupling and deprotection.[9] | Use "structure-disrupting" building blocks like pseudoproline dipeptides .[14] These are reversibly protected Ser or Thr residues that introduce a "kink" into the peptide backbone, preventing aggregation.[14] Synthesize at elevated temperatures or use stronger, "chaotropic" solvents. |

Visualization of Key Mechanisms

Fmoc Deprotection Mechanism

Caption: The three-stage mechanism of Fmoc group removal using piperidine.

Peptide Bond Formation (HBTU Activation)

Caption: Peptide bond formation via activation with HBTU coupling reagent.

Conclusion and Future Outlook

The Fmoc protection strategy remains the gold standard for solid-phase peptide synthesis in both academic research and industrial pharmaceutical manufacturing.[1][] Its mild deprotection conditions, true orthogonality, and adaptability to automated synthesizers have made it an indispensable tool.[2][4] While challenges like peptide aggregation persist, ongoing innovations in reagents, such as improved coupling agents and specialized building blocks like pseudoproline dipeptides, continue to expand the capabilities of Fmoc chemistry.[][14] As the demand for complex synthetic peptides and therapeutic proteins grows, the foundational principles and practical methodologies of the Fmoc strategy will undoubtedly continue to evolve, enabling the synthesis of ever more challenging and life-changing molecules.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-referenced.

- Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.

- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry.

- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Methods for Removing the Fmoc Group. (n.d.). ResearchGate.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-referenced.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.

- Methods for Removing the Fmoc Group. (n.d.). Self-referenced.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. connectsci.au [connectsci.au]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. bachem.com [bachem.com]

- 13. renyi.hu [renyi.hu]

- 14. chempep.com [chempep.com]

In-Depth Technical Guide: Applications of Fmoc-L-Tyr(propargyl)-OH in Bioorthogonal Chemistry

Introduction: A New Era of Precision in Biological Chemistry

In the intricate world of biological research and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary field, providing chemists with tools to perform specific chemical reactions within living systems without interfering with innate biochemical processes. At the heart of many of these strategies is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, specificity, and compatibility with aqueous environments make it an ideal tool for biological applications.[1][3]

This guide focuses on a particularly versatile building block for these advanced applications: Fmoc-L-Tyr(propargyl)-OH . This unnatural amino acid is a derivative of L-tyrosine, featuring two key modifications that grant it significant power in the hands of a researcher:

-

The Fluorenylmethyloxycarbonyl (Fmoc) group : A standard protecting group for the amine function, making the amino acid perfectly suited for automated Solid-Phase Peptide Synthesis (SPPS).[4][5]

-

The Propargyl group : An ether-linked three-carbon chain terminating in an alkyne. This alkyne serves as a "handle" for bioorthogonal ligation via the CuAAC reaction, allowing for the precise attachment of a wide array of molecules functionalized with an azide group.[6][7]

This document will provide an in-depth exploration of the core applications of this compound, offering not just the "what" but the "why" behind experimental choices, complete with detailed protocols and visual aids to empower researchers, scientists, and drug development professionals.

Part 1: Peptide Synthesis and Site-Specific Modification

The most direct application of this compound is its incorporation into synthetic peptides. This allows for the creation of peptides with a built-in, chemically addressable point for subsequent modifications. The resulting triazole ring, formed during the click reaction, is exceptionally stable and is considered an excellent mimic of the native amide bond in peptides, minimizing structural perturbation.[3][8]

Experimental Workflow: SPPS and On-Resin Click Conjugation

The general workflow involves two main stages: the synthesis of the alkyne-containing peptide on a solid support, followed by the on-resin conjugation to an azide-containing molecule of interest.

Caption: Workflow for SPPS incorporation of this compound and subsequent on-resin click conjugation.

Detailed Protocol: Synthesis of a Fluorescently Labeled Peptide

This protocol outlines the synthesis of a hypothetical peptide (Sequence: Gly-Ala-Tyr(propargyl)-Lys-Gly) followed by labeling with an azide-functionalized fluorophore.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Lys(Boc)-OH

-

Coupling agents: HBTU, DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Azide-Fluorophore (e.g., Azide-PEG4-FITC)

-

CuSO₄·5H₂O, Sodium Ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA)

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.[9]

-

First Amino Acid Coupling (Gly):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vial, pre-activate 3 equivalents of Fmoc-Gly-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Lys(Boc)-OH, This compound , Fmoc-Ala-OH, and Fmoc-Gly-OH sequentially.

-

On-Resin Click Reaction:

-

After the final coupling, wash the resin with DMF.

-

Prepare a "click cocktail": Dissolve 5 equivalents of the Azide-Fluorophore, 0.5 equivalents of CuSO₄, 1.5 equivalents of sodium ascorbate, and 0.5 equivalents of TBTA in a DMF/H₂O mixture (4:1).

-

Add the cocktail to the resin and shake at room temperature for 12 hours, protected from light.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add 2 mL of the cleavage cocktail to the resin and shake for 3 hours.

-

Filter the solution and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge to pellet the crude peptide, wash with ether, and air dry.

-

Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Part 2: Site-Specific Protein Labeling via Genetic Code Expansion

One of the most powerful applications of alkyne-bearing amino acids is their site-specific incorporation into proteins expressed in living cells.[10][11] This is achieved through a technique called genetic code expansion, which repurposes a stop codon (typically the amber codon, UAG) to encode for an unnatural amino acid (UAA).[12] By introducing a specific mutation in the gene of interest (e.g., changing a tyrosine codon to UAG) and providing this compound (or its deprotected form) in the growth media, a protein can be produced with a single, precisely placed alkyne handle.[13][14]

This method offers unparalleled control over the labeling site, a significant advantage over traditional methods that target common amino acid side chains (like lysine or cysteine), which often results in heterogeneous products.[15]

Conceptual Workflow: Genetic Code Expansion and Bioorthogonal Labeling

Caption: General workflow for site-specific protein labeling using genetic code expansion and click chemistry.

Key Considerations for Protein Labeling

-

Orthogonal Pair: A crucial component is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair must not interact with the host cell's endogenous tRNAs and synthetases but must specifically recognize the unnatural amino acid and the reassigned codon.[12]

-

Copper Toxicity: For in vivo or cellular labeling, the potential cytotoxicity of copper catalysts is a concern. This has led to the development of copper-free click chemistry variants, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which use strained cyclooctynes instead of terminal alkynes.[1] However, for in vitro labeling of purified proteins, copper-catalyzed reactions remain highly effective.

-

Ligands: When performing CuAAC on purified proteins, the use of copper-chelating ligands like TBTA or THPTA is essential. These ligands stabilize the Cu(I) oxidation state and protect the protein from potential copper-induced damage.[2]

Part 3: Advanced Applications in Drug Development

The precision afforded by incorporating this compound extends into the sophisticated realm of drug development, particularly in the construction of peptide-drug conjugates (PDCs) and other complex biomolecules.[16][17]

Peptide-Drug Conjugates (PDCs)

PDCs are a promising therapeutic modality that uses a peptide to deliver a cytotoxic or other potent payload specifically to target cells, such as cancer cells. The high selectivity of the CuAAC reaction allows for the robust and stable linkage of a potent drug (functionalized with an azide) to a targeting peptide containing a propargyl-tyrosine residue.[16][17] This approach offers significant advantages over less controlled conjugation methods.

| Payload Type | Example Azide-Modified Molecule | Therapeutic Application |

| Cytotoxic Agents | Azido-Doxorubicin | Oncology |

| Imaging Agents | Azido-Fluorophore (e.g., Cy5-azide) | Diagnostics, Theranostics |

| PEG Chains | Azido-PEG | Improving drug solubility and half-life |

| Oligonucleotides | Azide-modified siRNA | Gene silencing therapies |

Other Applications

-

Peptide Cyclization: Introducing this compound and an azide-containing amino acid (like azidolysine) into the same peptide sequence allows for intramolecular cyclization via CuAAC. This can lock the peptide into a specific conformation, potentially increasing its bioactivity and stability.[18][19]

-

Surface Immobilization: Proteins containing a propargyl-tyrosine can be covalently and site-specifically immobilized onto surfaces functionalized with azides. This is highly valuable for developing biosensors, diagnostic arrays, and heterogeneous catalysts.[20]

-

Peptidomimetics: The triazole ring formed by the click reaction can serve as a stable surrogate for a peptide bond, enabling the synthesis of novel peptidomimetics with enhanced resistance to enzymatic degradation.[8]

Conclusion

This compound is far more than just a modified amino acid; it is a key enabler of precision bioconjugation. Its seamless integration into standard Fmoc-SPPS protocols and its bioorthogonal reactivity provide a robust platform for a vast range of applications. From creating exquisitely labeled peptides and proteins for fundamental research to constructing next-generation peptide-drug conjugates for targeted therapies, the strategic incorporation of this alkyne-bearing building block empowers scientists to design and build complex biomolecular systems with an unprecedented level of control. As the fields of chemical biology and drug discovery continue to advance, the utility of versatile tools like this compound will only continue to grow.

References

-

Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecular Cells, 42(5), 386–396. [Link]

-

Lau, Y. H., & Spring, D. R. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]

-

LifeTein. (n.d.). Peptide Drug Conjugate: Click Chemistry. Retrieved from [Link]

-

Lau, Y. H., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]

-

Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. [Link]

-

Jones, D. H., et al. (2009). Site-specific labeling of proteins with NMR-active unnatural amino acids. KOPS - University of Konstanz. [Link]

-

Le, U., & J. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry. [Link]

-

Hauf, M., et al. (2014). Site-Specific Protein Immobilization Using Unnatural Amino Acids. Bioconjugate Chemistry, 25(9), 1644-1651. [Link]

-

Testa, C., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. PubMed. [Link]

-

Lee, K. J., et al. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PubMed. [Link]

-

Ganesan, A., et al. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules, 20(1), 1347-1368. [Link]

-

Rios-Linares, R., et al. (2022). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6683. [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Drienovská, I., & Roelfes, G. (2020). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Science, 11(1), 54-66. [Link]

-

Wang, L. (2003). Expanding the Genetic Code of Escherichia coli. Angewandte Chemie International Edition, 42(29), 3352-3355. [Link]

-

D’Souza, R. N., & P. R. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 60(27), 2135–2145. [Link]

-

D'Souza, R. N., & P. R. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 60(27), 2135-2145. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]

-

McKay, C. S., et al. (2021). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters, 23(15), 5899-5902. [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). [Link]

-

Aralez Bio. (n.d.). Fmoc-O-propargyl-L-tyrosine. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666-676. [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy this compound | 1204595-05-0 [smolecule.com]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 11. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. addgene.org [addgene.org]

- 13. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. old.iupac.org [old.iupac.org]

- 15. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 16. lifetein.com [lifetein.com]

- 17. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Molibresib (I-BET-762): A Technical Guide for Drug Development Professionals

Abstract

Molibresib (also known as I-BET-762 and GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, molibresib disrupts their chromatin-tethering function, leading to the modulation of key oncogenic and inflammatory gene transcription programs. This guide provides an in-depth overview of the physicochemical properties, mechanism of action, preclinical efficacy, and clinical development of molibresib, with a focus on its application in cancer research. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their studies.

Introduction: Targeting the Epigenome with Molibresib

The epigenetic landscape is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are key epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell cycle progression, proliferation, and inflammation.

Molibresib emerges as a highly specific and potent inhibitor of this process. By mimicking the acetylated lysine moiety, it occupies the bromodomain binding pockets, effectively displacing BET proteins from chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC, and the suppression of pro-inflammatory pathways, such as those governed by NF-κB. Its promising preclinical activity has led to its evaluation in numerous clinical trials for both solid and hematological malignancies.[1][2]

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of a compound's properties is fundamental to its application in research and development.

| Property | Value | Reference |

| Alternate Names | I-BET-762, GSK525762 | [3] |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [3] |

| Molecular Weight | 423.90 g/mol | [3] |

| CAS Number | 1260907-17-2 | [3] |

| Solubility | DMSO (≥25 mg/mL), Ethanol (≥25 mg/mL) | [3] |

| Storage | Store as powder at -20°C for ≥ 1 year. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. | [3] |

| Bioavailability | Orally bioavailable | [4] |

| Half-life (t½) | 3-7 hours in humans | [5] |

| Time to Max. Plasma Conc. | ~2 hours in humans | [5] |

Mechanism of Action: Disrupting Transcriptional Activation

Molibresib's primary mechanism of action is the competitive inhibition of the tandem bromodomains of the BET protein family, with high affinity for BRD2, BRD3, and BRD4.[6]

Binding Affinity:

-

Dissociation Constant (Kd) for BET bromodomains: 50.5–61.3 nM[6]

-

IC₅₀ for displacing tetra-acetylated H4 peptide: 32.5–42.5 nM[6]

By occupying the acetyl-lysine binding pockets, molibresib prevents the recruitment of transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb), leading to the suppression of target gene expression.[7]

Figure 1: Mechanism of action of Molibresib.

Downregulation of c-Myc

A key oncogenic driver in many cancers, the transcription of the MYC gene is highly dependent on BET protein function. Molibresib potently reduces c-Myc expression in various cancer cell lines, leading to cell cycle arrest and inhibition of proliferation.[2] This effect is a cornerstone of its anti-cancer activity.

Inhibition of NF-κB Signaling

Molibresib also exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to disrupt the interaction between BRD4 and the p65 subunit of NF-κB, thereby attenuating the transcription of pro-inflammatory cytokines and other NF-κB target genes.[8]

Preclinical and Clinical Landscape

Molibresib has demonstrated significant anti-tumor activity in a wide range of preclinical models and has been evaluated in several clinical trials.

Preclinical Activity

-

Hematological Malignancies: Molibresib shows potent anti-myeloma activity, inducing cell cycle arrest and apoptosis in multiple myeloma cell lines.[7] It also demonstrates efficacy in preclinical models of acute myeloid leukemia (AML).[2]

-

Solid Tumors: In prostate cancer models, I-BET-762 effectively reduces MYC expression, inhibits cell growth, and reduces tumor burden in vivo.[2] It has also shown promise in preclinical models of breast and lung cancer, where it not only induces growth arrest in tumor cells but also modulates the tumor microenvironment.[1]

-

NUT Carcinoma: Molibresib has demonstrated notable preclinical activity in models of NUT (nuclear protein in testis) carcinoma, a rare and aggressive cancer driven by BRD-NUT fusion proteins.[4]

Clinical Trials

Molibresib has been investigated in Phase I and II clinical trials for both solid tumors and hematological malignancies.

-

Solid Tumors (NCT01587703): A first-in-human study evaluated molibresib in patients with NUT carcinoma and other advanced solid tumors. The recommended Phase II dose was established at 80 mg once daily. The most common treatment-related adverse events were thrombocytopenia and gastrointestinal issues. Promisingly, some patients with NUT carcinoma achieved partial responses.[4][5]

-

Hematological Malignancies (NCT01943851): This study investigated molibresib in patients with relapsed/refractory hematologic malignancies. While some patients achieved complete or partial responses, the monotherapy was limited by toxicities.[9]

Experimental Protocols

The following protocols provide a framework for investigating the effects of Molibresib in a laboratory setting.

Cell Proliferation Assay (Crystal Violet)

This protocol is adapted for assessing the long-term effect of Molibresib on cell proliferation.

-

Cell Seeding: Seed 10,000-50,000 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of Molibresib (e.g., 100 nM, 500 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 12 days, replacing the media with freshly prepared drug-containing media every 3-4 days.

-

Fixation: After 12 days, remove the media and fix the cells with 1 mL of ice-cold methanol per well for 10 minutes.

-

Staining: Remove the methanol and stain the cells with 1 mL of 0.5% crystal violet solution (in 25% methanol) for 10 minutes at room temperature.

-

Washing: Gently wash the wells with deionized water until the water runs clear.

-

Imaging and Quantification: Allow the plates to air dry and then photograph the wells. For quantification, add 500 µL of 10% acetic acid to each well to solubilize the stain and measure the absorbance at 560 nm using a spectrophotometer.[4]

Western Blot for c-Myc Downregulation

This protocol details the detection of c-Myc protein levels following Molibresib treatment.

-

Cell Lysis: Plate and treat cells with various concentrations of Molibresib for 24-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a high-resolution polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5-10% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.[10][11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like actin or GAPDH.[11][12]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[11]

-

Detection: After further washes, detect the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.[11]

In Vivo Xenograft Model

This protocol describes a systemic xenograft model to evaluate the in vivo efficacy of Molibresib.

-

Cell Implantation: Inject OPM-2 multiple myeloma cells intravenously into NOD-SCID mice.

-

Treatment Initiation: Once the disease is established (e.g., detectable human light chain in plasma), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Molibresib orally at desired doses and schedules (e.g., 10 mg/kg daily or 30 mg/kg every other day). The control group receives the vehicle.[13]

-

Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Efficacy Assessment: Collect blood samples periodically to measure human light chain concentration as a surrogate for tumor burden.

-

Pharmacokinetic Analysis: At specified time points after drug administration, collect blood samples to determine the plasma concentration of Molibresib using LC-MS/MS.[4]

-

Endpoint: At the end of the study, mice are euthanized, and tissues can be collected for further analysis.

Figure 2: In vivo xenograft model workflow.

Conclusion and Future Directions

Molibresib (I-BET-762) is a well-characterized BET inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in a variety of preclinical and clinical settings. Its ability to downregulate the master oncogene MYC and suppress inflammatory signaling pathways makes it a valuable tool for cancer research and a potential therapeutic agent. While monotherapy has shown some limitations due to toxicity, the future of Molibresib likely lies in combination therapies with other targeted agents or immunotherapies, a strategy that is currently being explored in clinical trials. The protocols and data presented in this guide are intended to equip researchers with the necessary information to further investigate the therapeutic potential of this promising epigenetic modulator.

References

-

Lieu, C., et al. (2019). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum, 4(1), pkz093. [Link]

-

Dawson, M. A., et al. (2021). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 27(10), 2736-2746. [Link]

-

ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]

-

Dawson, M. A., et al. (2021). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. PubMed Central. [Link]

-

Risingsong, R., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. PubMed Central. [Link]

-

ClinicalTrials.gov. (2020). A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers. Retrieved from [Link]

-

Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. [Link]

-

Enyeart, J. A., et al. (2018). BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells. PubMed Central. [Link]

-

Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697-705. [Link]

-

ResearchGate. (n.d.). A Phase I Study of Molibresib (GSK525762), a Selective Bromodomain (BRD) and Extra Terminal Protein (BET) Inhibitor... Retrieved from [Link]

-

ResearchGate. (n.d.). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Retrieved from [Link]

-

ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]

-

ACS Publications. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). (PDF) Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. Retrieved from [Link]

-

Biocompare. (2018). Western Blot of C-MYC. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. rockland.com [rockland.com]

- 3. tribioscience.com [tribioscience.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 11. biocompare.com [biocompare.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Introduction: Bridging Peptide Synthesis and Bioorthogonal Chemistry

An In-Depth Technical Guide to Fmoc-L-Tyr(propargyl)-OH: A Versatile Building Block for Advanced Peptide Chemistry

In the landscape of modern chemical biology and drug development, the ability to impart novel functionalities to peptides with high precision is paramount. N-α-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine, commonly abbreviated as this compound, represents a cornerstone building block for this purpose. It is a derivative of the natural amino acid L-tyrosine, meticulously engineered to serve two distinct but complementary roles. The first is its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, facilitated by the base-labile Fmoc protecting group.[1] The second, and more transformative role, is conferred by the O-linked propargyl group on the tyrosine side chain. This terminal alkyne serves as a versatile chemical handle for post-synthetic modifications via bioorthogonal "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the core properties, synthesis considerations, and field-proven applications of this compound. We will delve into the causality behind its design and provide robust, self-validating protocols for its use in both peptide synthesis and subsequent bioconjugation workflows.

Core Physicochemical Properties

The identity, purity, and stability of any synthetic building block are critical for reproducible success in the laboratory. This compound is typically supplied as a white powder with high purity, as verified by HPLC.[3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₂₃NO₅ | [3][4] |

| Molecular Weight | 441.48 g/mol | [3][4] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | [2] |

| CAS Number | 1204595-05-0 | [3][4][5] |

| Appearance | White powder | [3] |

| Purity | ≥99% (by HPLC) | [3] |

| Storage Conditions | 0–8 °C, protect from moisture | [3] |

The Power of the Propargyl Group: A Gateway to Click Chemistry

The true utility of this compound lies in the chemical reactivity of its terminal alkyne. This functional group is remarkably stable throughout the entire Fmoc-SPPS process, including repeated cycles of base-mediated deprotection and amide coupling. It remains inert until it is intentionally reacted with a complementary azide-functionalized molecule in a CuAAC reaction. This reaction is highly efficient, specific, and forms a stable triazole linkage, making it an ideal method for bioconjugation.[2]

The CuAAC reaction allows researchers to covalently attach a wide array of molecules to the peptide, including:

-

Fluorophores for imaging and tracking peptides within cells.[2]

-

PEG (Polyethylene glycol) chains to enhance solubility and prolong circulation half-life.

-

Small molecule drugs to create targeted peptide-drug conjugates.[2]

-

Affinity tags like biotin for use in pull-down assays to study protein-protein interactions.[2]

Synthesis and Quality Control Considerations

While end-users typically purchase this reagent, understanding its synthesis provides insight into potential impurities and handling requirements. The key synthetic step is the propargylation of the phenolic hydroxyl group of tyrosine. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) and reacting the resulting phenoxide with propargyl bromide.[6] However, this can be challenging with base-sensitive protecting groups.

An alternative, milder approach is the Nicholas reaction, which uses a dicobalt hexacarbonyl-stabilized propargylium ion under acidic conditions.[7] This method is particularly useful for complex or base-sensitive substrates.

Self-Validating Quality Control: The trustworthiness of any peptide synthesis experiment relies on the quality of its building blocks. For this compound, purity is typically assessed by:

-

High-Performance Liquid Chromatography (HPLC): To confirm >99% purity and the absence of contaminating side-products.[3]

-

Mass Spectrometry (MS): To verify the correct molecular weight (441.48 Da).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the Fmoc, tyrosine, and propargyl protons.

Experimental Protocol 1: Incorporation via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols. The propargyl ether on the side chain is stable to the piperidine solutions used for Fmoc removal.[1]

Objective: To incorporate an O-propargyl-L-tyrosine residue at a specific position in a peptide sequence on a solid support resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Activator: HBTU/HATU or DIC/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Methodology (Automated Peptide Synthesizer Cycle):

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash thoroughly with DMF (3-5 times).

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling activator (e.g., HBTU, 0.95 eq.) and base (e.g., DIPEA, 2 eq.) in DMF for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle (steps 2-5) is repeated for each subsequent amino acid in the sequence. A final deprotection step leaves the full-length peptide with a free N-terminus.

Experimental Protocol 2: Post-Syntbetic Bioconjugation via CuAAC

Objective: To conjugate an azide-functionalized molecule (e.g., Azido-Fluorophore) to a purified peptide containing a Tyr(propargyl) residue.

Materials:

-

Lyophilized, purified peptide containing Tyr(propargyl)

-

Azide-functionalized molecule of interest (e.g., Biotin-PEG-Azide)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Solvent System: e.g., Water/t-Butanol or DMSO

Methodology:

-

Peptide Dissolution: Dissolve the peptide in the chosen solvent system (e.g., 3:1 water:t-butanol). The concentration should be in the range of 1-5 mg/mL.

-

Reagent Preparation: Prepare fresh stock solutions of all reagents. A typical 10X stock of Sodium Ascorbate (100 mM) in water is recommended. A 10X stock of CuSO₄ (10 mM) in water. A stock of the azide molecule (1.2-1.5 equivalents relative to the peptide).

-

Reaction Assembly: To the peptide solution, add the reagents in the following order, vortexing gently after each addition: a. The azide-functionalized molecule. b. Sodium Ascorbate (to a final concentration of 5-10 mM). c. Copper(II) Sulfate (to a final concentration of 1-2 mM). The ascorbate will reduce the Cu(II) to the active Cu(I) in situ. If using a ligand like TBTA, it can be pre-mixed with the copper source.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or Mass Spectrometry to check for the disappearance of the starting peptide mass and the appearance of the new, higher conjugate mass.

-

Purification: Once the reaction is complete, the conjugated peptide is purified from excess reagents and unreacted starting materials, typically using reverse-phase HPLC.

Conclusion: A Versatile and Indispensable Tool

This compound is more than just a modified amino acid; it is a versatile enabler of sophisticated biochemical research and therapeutic design. Its robust design allows for straightforward incorporation into peptides using standard, well-understood SPPS techniques.[3] The true power of this building block is realized post-synthesis, where the propargyl handle provides a reliable site for high-efficiency conjugation via click chemistry.[2] This enables the creation of precisely tailored fluorescent probes, targeted drug delivery systems, and novel biomaterials, making this compound an indispensable tool in the modern scientist's toolkit.[3]

References

-

Title: Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis Source: International Journal of Peptide Research and Therapeutics URL: [Link]

-

Title: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction Source: PMC - NIH URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 1204595-05-0 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1204595-05-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Peptides: An Application Note for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of "Click" Chemistry in Peptide Science

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," providing a highly efficient and selective method for the modification and conjugation of peptides.[1] This reaction's robustness, biocompatibility, and the stability of the resulting triazole linkage have revolutionized the fields of drug development, proteomics, and biomaterial science.[1][2] The 1,2,3-triazole ring formed is not merely a linker; it can act as an isostere of the amide bond, mimicking its planarity and dipole moment while being resistant to hydrolysis and enzymatic degradation.[2][3] This unique characteristic allows for the creation of novel peptide architectures with enhanced pharmacokinetic properties, including cyclic peptides, peptide macrocycles, and peptidomimetics.[4]

This comprehensive guide provides a detailed, step-by-step protocol for performing CuAAC on peptides, supported by expert insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your results.

The Heart of the Matter: Understanding the CuAAC Mechanism

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt and a reducing agent. The generally accepted mechanism proceeds as follows:

-

Formation of the Copper-Acetylide Complex: The reaction initiates with the formation of a copper(I)-acetylide complex.[][7]

-

Coordination and Cycloaddition: The azide then coordinates to the copper center, followed by a cycloaddition to form a six-membered copper-containing intermediate.[][7]

-

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[]

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Essential Reagents and Their Rationale

The success of a CuAAC reaction hinges on the careful selection and preparation of its core components.

| Reagent | Common Examples | Role and Rationale |

| Copper Source | CuSO₄, CuI, CuBr | The catalytic species is Cu(I). CuSO₄ is commonly used as it is inexpensive and water-soluble, with the Cu(II) being reduced in situ. Cu(I) salts like CuI can also be used directly.[5] |

| Reducing Agent | Sodium Ascorbate | Essential for reducing Cu(II) to the active Cu(I) state and maintaining it throughout the reaction.[8][9] It is crucial to prepare this solution fresh to ensure its efficacy. |

| Accelerating Ligand | THPTA, TBTA, Histidine | These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated side reactions, and increase the reaction rate.[5][8] THPTA is particularly favored for its water solubility. |

| Solvent System | Aqueous buffers (PBS, Tris), organic co-solvents (DMSO, t-BuOH) | The choice of solvent depends on the solubility of the peptide and the azide-containing molecule. Aqueous systems are preferred for biological applications due to their mild nature.[1][4] |

Expert Insight: While Cu(I) salts can be used directly, starting with a Cu(II) source like CuSO₄ and an in situ reducing agent like sodium ascorbate is often more reliable for bioconjugation. This approach minimizes the concentration of free Cu(I), which can be prone to disproportionation and oxidation. The inclusion of a ligand is highly recommended to protect sensitive amino acid residues from copper-mediated oxidative damage.[8][9][10]

Detailed Step-by-Step Protocol for CuAAC with Peptides

This protocol provides a general framework for the CuAAC reaction between an alkyne-modified peptide and an azide-containing molecule. Optimization may be required based on the specific properties of the reactants.

Materials:

-

Alkyne-modified peptide

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed phosphate-buffered saline (PBS) or other suitable buffer

-

Organic co-solvent (e.g., DMSO or t-BuOH), if required

-

Microcentrifuge tubes

Reagent Preparation (Prepare fresh):

-

Peptide-Alkyne Solution: Prepare a stock solution of the alkyne-modified peptide in degassed buffer. The concentration will depend on the specific peptide, but a starting point of 1-10 mM is common.

-

Molecule-Azide Solution: Prepare a stock solution of the azide-containing molecule. A slight excess (1.2-1.5 equivalents relative to the peptide) is often used to drive the reaction to completion.

-

Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in water.

-

Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared immediately before use.

-

THPTA Solution: Prepare a 50 mM stock solution of THPTA in water.

Caption: A typical experimental workflow for the CuAAC reaction with peptides.

Reaction Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified peptide and the azide-containing molecule in the chosen solvent system. A typical starting molar ratio is 1:1.2 (peptide:azide).[1]

-

Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. A 5-fold excess of ligand to copper is recommended to protect the biomolecules from oxidation.[8][9]

-

Gently mix the solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[1]

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated during this time.

-

Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC, to confirm the formation of the desired triazole product.

Purification:

Once the reaction is complete, the peptide conjugate can be purified using standard techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common CuAAC Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive sodium ascorbate solution. | Always prepare the sodium ascorbate solution fresh. |

| Oxidation of Cu(I) to inactive Cu(II). | Ensure all buffers are properly degassed. Increase the concentration of the reducing agent and/or ligand. | |

| Precipitation of reagents. | Add an organic co-solvent (e.g., DMSO, t-BuOH) to improve solubility. | |

| Peptide Degradation | Copper-mediated oxidative damage. | Increase the ligand-to-copper ratio (up to 5:1).[8][9] Ensure the reaction is performed under anaerobic conditions. |

| Formation of Side Products | Dimerization or oligomerization of the peptide (especially in cyclization reactions). | Perform the reaction at a lower concentration (high dilution conditions favor intramolecular reactions). Optimize the linker length and flexibility. |

| Non-specific copper binding to the peptide (e.g., His-tags). | Use a higher excess of copper or add a sacrificial metal like Zn(II) or Ni(II) to occupy the binding sites.[8] |

Applications in Peptide-Based Drug Development

The versatility of CuAAC has led to its widespread adoption in various aspects of peptide science and drug discovery:

-

Bioconjugation: The attachment of molecules such as fluorescent dyes, radiolabels, cytotoxic drugs, or polymers like PEG to peptides for imaging, therapeutic, or pharmacokinetic enhancement purposes.[2][11][12]

-